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Introduction
The sodium ion (Na⁺), a simple monoatomic cation, plays a profound and multifaceted role in

countless chemical, geological, and biological systems. In living organisms, it is critical for

maintaining cellular homeostasis, regulating osmotic pressure, and generating electrical signals

in nerve and muscle cells.[1][2] Its behavior in aqueous solutions is fundamental to

understanding everything from the efficiency of industrial processes to the mechanism of ion

channel selectivity in drug development.[3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical

properties of sodium ions in aqueous solutions. It details the structure of the hydration shell,

the thermodynamics of the solvation process, and the transport phenomena that govern the

ion's mobility. The guide also outlines the primary experimental and computational

methodologies used to elucidate these properties, offering a robust resource for researchers in

the field.

The Structure of the Hydrated Sodium Ion
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When a sodium salt dissolves in water, the Na⁺ cation is enveloped by water molecules,

forming a dynamic structure known as a hydration shell or sphere.[6] The arrangement and

dynamics of these water molecules are dictated by strong ion-dipole interactions between the

positive charge of the sodium ion and the electronegative oxygen atom of water.

Coordination Number and Geometry
The number of water molecules in the first, most tightly bound, layer of this shell is known as

the coordination number (CN) or hydration number. The precise value of the CN for Na⁺ has

been a subject of extensive research, with results varying based on the experimental or

computational method employed and the physical state of the system.

In liquid water, molecular dynamics simulations consistently place the coordination number

between 5 and 6, with an average value often cited as 5.5 ± 0.5.[3] Other estimates from

various detection methods range from 4 to 8.[7] First-principles molecular dynamics simulations

have reported an average coordination number of 5.0 in water.[8] In contrast, for gas-phase

hydrated sodium ion clusters, ab initio calculations often find a lower coordination number of

4.[3][5]

The first hydration shell is a dynamic entity, with water molecules continuously exchanging

between the first shell and the bulk solvent. The geometry of this first shell is not rigidly fixed

but is generally considered to be a distorted trigonal bipyramidal or square pyramidal

arrangement for a CN of 5, and a distorted octahedron for a CN of 6.

Caption: Logical relationship of the Na⁺ hydration shells.

Ion-Water Distances
The structure of the hydration shell is also characterized by the distance between the sodium
ion and the oxygen atoms of the surrounding water molecules. This is typically determined

from the first peak of the Na-O radial distribution function (RDF) obtained from diffraction

studies or simulations. Experimental and computational studies have found this distance to be

in the range of 2.45 Å to 2.55 Å.[8]
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Ions in solution are often classified as "structure makers" (kosmotropes) or "structure breakers"

(chaotropes) based on their effect on the hydrogen-bonding network of bulk water.[9] The

sodium ion is considered a weak structure breaker. X-ray Raman scattering studies have

shown that Na⁺ weakens the hydrogen bonds of water molecules in its vicinity, an effect similar

to that of increasing temperature and pressure.[10] This disruption extends beyond the first

hydration shell, influencing the mobility and dynamics of the surrounding water molecules.

Table 1: Structural Properties of Hydrated Sodium Ion

Property Value Method Reference

Coordination

Number (Liquid)
5.5 ± 0.5

Molecular
Dynamics
Simulation

[3]

5.0 DFT/MM Simulation [8]

4 - 6

General

Experimental/Simulati

on

[7]

Coordination Number

(Gas Phase)
4 Ab initio Calculation [3]

First Shell Na-O

Distance
2.45 Å

Classical Molecular

Dynamics
[8]

2.55 Å BLYP/MM Simulation [8]

| Effect on Water Structure | Weak Structure Breaker | X-ray Raman Scattering |[10] |

Thermodynamic Properties of Hydration
The dissolution of a sodium salt in water is governed by a balance of energies: the energy

required to break the ionic lattice of the salt and the energy released when the individual ions

are hydrated. The thermodynamics of Na⁺ hydration are crucial for understanding its solubility

and chemical potential in solution.
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The key thermodynamic quantities are the enthalpy (ΔHhyd), entropy (ΔShyd), and Gibbs free

energy (ΔGhyd) of hydration.

Enthalpy of Hydration (ΔHhyd): This is the enthalpy change when one mole of gaseous ions

is dissolved in a large amount of water. It is a highly exothermic process for Na⁺, reflecting

the strong ion-dipole attractions. The estimated enthalpy of hydration for the sodium ion is

approximately -406 kJ/mol.[11]

Gibbs Free Energy of Hydration (ΔGhyd): This represents the work done in transferring an

ion from the gas phase to the aqueous solution. An ab initio molecular dynamics study

suggested a hydration free energy of approximately -68 kcal/mol (approx. -284.5 kJ/mol)

under specific simulation conditions.[12]

Entropy of Hydration (ΔShyd): This reflects the change in disorder. The strong ordering of

water molecules in the first hydration shell leads to a significant decrease in entropy.

Table 2: Thermodynamic Properties of Sodium Ion Hydration

Property Value Method Reference

Enthalpy of

Hydration (ΔHhyd)
-406 kJ/mol Estimation [11]

| Gibbs Free Energy of Hydration (ΔGhyd) | ~ -68 kcal/mol (~ -284.5 kJ/mol) | Ab initio MD

Simulation |[12] |

Transport Properties
The movement of sodium ions through an aqueous solution is fundamental to processes like

electrical conductivity and biological signaling. This movement is characterized by the ion's

mobility and diffusion coefficient.

Ion Mobility (u): This is a measure of the terminal velocity of an ion in a solution under a unit

electric field. Molecular dynamics simulations have been used extensively to calculate the

mobilities of various ions, including Na⁺, showing trends that generally agree with

experimental results.[13][14] The mobility of Na⁺ is a complex function of its size, charge,

and its interaction with the surrounding solvent, which creates a hydrodynamic drag.[13]
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Self-Diffusion Coefficient (D): This quantifies the random thermal motion (Brownian motion)

of the ion in the absence of an external field. An 'ab initio' molecular dynamics simulation

reported a self-diffusion coefficient for Na⁺ of 1.0 x 10⁻⁵ cm²/s at a simulated temperature of

344 K.[12]

Table 3: Transport Properties of Sodium Ion in Aqueous Solution

Property Value Method Reference

Self-Diffusion

Coefficient (D)

1.0 x 10⁻⁵ cm²/s (at
344 K)

Ab initio MD
Simulation

[12]

| Mobility (u) | Qualitatively agrees with Stokes' Law | Molecular Dynamics Simulation |[13] |

Key Experimental and Computational
Methodologies
A variety of sophisticated techniques are required to probe the structure and dynamics of the

hydrated sodium ion at the molecular level.

X-ray and Neutron Diffraction
Diffraction techniques are the primary experimental methods for determining the static structure

of liquids.

Experimental Protocol:

Sample Preparation: A solution of a sodium salt (e.g., NaCl) in water is prepared at a known

concentration. For neutron diffraction, isotopic substitution is often employed, using heavy

water (D₂O) to enhance contrast and isolate specific atomic interactions.[15][16]

Data Acquisition: A monochromatic beam of X-rays or neutrons is directed at the sample.

The scattered radiation is detected at various angles, producing a diffraction pattern.

Data Analysis: The diffraction pattern is mathematically transformed to yield the radial

distribution function, g(r). The g(r) describes the probability of finding another atom at a

distance 'r' from a central atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://arxiv.org/abs/physics/0006026
https://www.benchchem.com/product/b039646?utm_src=pdf-body
https://arxiv.org/abs/physics/0006026
https://pubs.acs.org/doi/10.1021/jp980642x
https://www.benchchem.com/product/b039646?utm_src=pdf-body
https://iiif.library.cmu.edu/file/Shull_box00005_fld00175_bdl0015_doc0001/Shull_box00005_fld00175_bdl0015_doc0001.pdf
https://www.researchgate.net/publication/51236212_Neutron_diffraction_studies_of_electrolytes_in_null_water_A_direct_determination_of_the_first_hydration_zone_of_ions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation: The position of the first peak in the Na-O g(r) gives the average ion-water

distance. Integrating under this peak provides the coordination number.

Caption: Experimental workflow for diffraction studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the local environment and dynamics of the

sodium ion.

Experimental Protocol:

Sample Preparation: A sodium-containing sample is dissolved in a suitable solvent (often

D₂O to avoid a large solvent proton signal) and placed in an NMR tube. A reference

compound, such as 0.1 M NaCl in D₂O, is often used.[17][18]

Data Acquisition: The sample is placed in a strong magnetic field. Radiofrequency pulses are

applied to excite the ²³Na nuclei. The resulting signal (Free Induction Decay) is recorded.

Spectral Analysis: The signal is Fourier transformed to produce the NMR spectrum. Key

parameters are analyzed:

Chemical Shift (δ): Provides information about the electronic environment around the Na⁺

ion.

Linewidth: The width of the ²³Na signal is sensitive to the symmetry of the ion's

environment. As a quadrupolar nucleus (spin > 1/2), asymmetry leads to broader lines.[18]

Spin-Lattice Relaxation Time (T₁): Measured using an inversion-recovery pulse sequence.

T₁ is related to the fluctuations of the electric field gradient caused by the motion of

surrounding water molecules and provides insight into local dynamics.[19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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